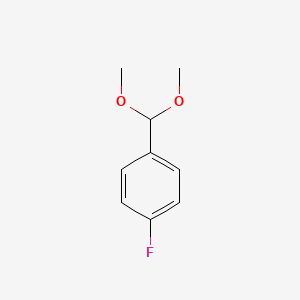

1-(Dimethoxymethyl)-4-fluorobenzene

Overview

Description

“1,1-Dimethoxyethylbenzene” is an organic compound with the linear formula: C6H5C(OCH3)2CH3 . It’s used as a building block in organic synthesis . “Dimethoxymethane”, also called methylal, is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power . It has a chloroform-like odor and a pungent taste .

Synthesis Analysis

“Dimethoxymethane” can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts . A bifunctional Cu/zeolite catalyst in a continuous gas-phase fixed bed reactor can be used for the non-oxidative synthesis of “Dimethoxymethane” from methanol .

Chemical Reactions Analysis

The reaction of methanol to “Dimethoxymethane” (DMM) can be promising using heterogeneous catalysts in the gas phase . The influence of parameters including catalyst component, feed composition, and temperature on the performance of catalysts utilized in DMM production is analyzed and discussed .

Physical And Chemical Properties Analysis

“1,1-Dimethoxyethylbenzene” has a liquid form, a refractive index n20/D 1.49 (lit.), a boiling point of 95-98°C/12mmHg (lit.), and a density of 1.008g/mL at 25°C (lit.) .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent probes play a crucial role in biomedical research, environmental monitoring, and food safety. Researchers design and synthesize fluorescent probes to detect specific biomolecules or molecular activities within cells. Here’s how they do it:

- Design Principles and Methods :

- Fluorescent Dye Selection : The core of a fluorescent probe is the fluorescent dye. Researchers choose dyes with high fluorescence intensity, stability, and low toxicity. These dyes fall into two main categories:

Materials Science and Surface Modification

Mechanism of Action

Future Directions

The production of bio-diesel fuels from carbohydrates is a promising alternative to fossil fuels . Potential bio-diesel candidates or additives, such as “5-(hydroxymethyl)-2-(dimethoxymethyl)furan” (HDMF), “2-(dimethoxymethyl)-5-(methoxymethyl)furan” (DMMF), and “5-(methoxymethyl)-2-furaldehyde” (MMF) could be produced from the alcoholic solutions of both 5-HMF and fructose in the presence of solid acid catalysts .

properties

IUPAC Name |

1-(dimethoxymethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZXXYJDCMNWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethoxymethyl)-4-fluorobenzene | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide](/img/structure/B2381934.png)

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2381940.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)

![6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2381951.png)

![N-[1-(2-Chloropropanoyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2381952.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2381954.png)